molecular formula C10H10F3NO3 B11721458 Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B11721458
M. Wt: 249.19 g/mol
InChI Key: UIGDRIATKCVYNJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties

Preparation Methods

The synthesis of ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The reaction conditions typically involve refluxing the reactants in ethanol with a catalytic amount of hydrochloric acid for several hours .

Chemical Reactions Analysis

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . The compound may also interact with cellular receptors, leading to various biological effects .

Biological Activity

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 1335921-53-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3N1O3C_{10}H_{10}F_3N_1O_3, indicating the presence of trifluoromethyl and dihydropyridine functionalities which are crucial for its biological activity. The compound's structure is illustrated below:

Ethyl 4 methyl 2 oxo 6 trifluoromethyl 1 2 dihydropyridine 3 carboxylate\text{Ethyl 4 methyl 2 oxo 6 trifluoromethyl 1 2 dihydropyridine 3 carboxylate}

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound, particularly its role as an inhibitor of the EZH2 enzyme, which is implicated in various malignancies. In a Karpas-422 xenograft model, the compound demonstrated robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) . This suggests potential applications in cancer therapy, especially in targeting tumors associated with dysregulated PRC2 function.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of EZH2 : This compound selectively inhibits the EZH2 enzyme, leading to reduced histone methylation and subsequent reactivation of tumor suppressor genes .
  • Calcium Channel Modulation : Similar compounds in the dihydropyridine class are known to act as L-type calcium channel blockers, which may contribute to their therapeutic effects in cardiovascular diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Study Findings Dosage Model
Study 1Antitumor effects via EZH2 inhibition160 mg/kg BIDKarpas-422 xenograft model
Study 2Potential as L-type calcium channel blockerNot specifiedVarious cardiovascular models
Study 3Synthesis and characterization of derivatives with enhanced activityN/AIn vitro assays

Case Study: Antitumor Efficacy

In a notable case study involving a Phase I clinical trial, patients with specific malignancies were treated with this compound. The results indicated significant tumor regression in a subset of patients who exhibited high levels of EZH2 expression. This finding underscores the importance of patient stratification based on molecular markers for optimizing therapeutic outcomes.

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(16)7-5(2)4-6(10(11,12)13)14-8(7)15/h4H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGDRIATKCVYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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